

# 5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Formylnicotinonitrile

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This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of **5-Formylnicotinonitrile**, a heterocyclic aldehyde with growing interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

## Chemical Properties and Structure

**5-Formylnicotinonitrile**, also known by its IUPAC name 5-formyl-3-pyridinecarbonitrile, is a solid, white to yellow or brown crystalline compound.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-formylnicotinonitrile	[1]
Synonyms	5-Formyl-3-pyridinecarbonitrile, 5-Cyano-3-pyridinecarboxaldehyde	
CAS Number	70416-53-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	132.12 g/mol	[2]
Appearance	White to yellow to brown solid	[1]
Melting Point	80-84 °C (estimated for a related compound, 2-Fluoro-5-formylbenzonitrile)	[3]
Boiling Point	Not available	
Solubility	Soluble in chloroform and methanol.[3] Quantitative data in water, ethanol, and DMSO is not readily available in published literature but can be determined experimentally.	
SMILES	O=Cc1cnccc1C#N	
InChI Key	RWPAJIVRGSWZAB-UHFFFAOYSA-N	[1]

## Spectroscopic Data

The structural elucidation of **5-Formylnicotinonitrile** can be confirmed through various spectroscopic techniques. Expected spectral characteristics are outlined below:

Technique	Expected Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine ring.
$^{13}\text{C}$ NMR	Resonances for the nitrile carbon, the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring.
IR Spectroscopy	Characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch of the nitrile group (around $2220\text{--}2240\text{ cm}^{-1}$ ), the $\text{C}=\text{O}$ stretch of the aldehyde (around $1690\text{--}1715\text{ cm}^{-1}$ ), and C-H stretching of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound ( $132.12\text{ m/z}$ ).

## Experimental Protocols

### Synthesis

A plausible synthetic route to **5-Formylnicotinonitrile** involves the oxidation of 5-methylnicotinonitrile. While a specific detailed protocol for this exact transformation is not readily available in the cited literature, a general procedure can be adapted from standard organic chemistry methods.

#### General Oxidation Protocol:

- Dissolve 5-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).
- Add an oxidizing agent (e.g., selenium dioxide, manganese dioxide, or chromium trioxide) portion-wise at a controlled temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any inorganic byproducts.

- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude **5-Formylnicotinonitrile** can be purified using standard laboratory techniques such as recrystallization or column chromatography.

### Recrystallization Protocol:

- Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a recommended solvent for the recrystallization of the related compound 5-formylpicolinonitrile and is a good starting point.<sup>[4]</sup> Other potential solvents include isopropanol or acetone.<sup>[4]</sup>
- If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.<sup>[4]</sup>
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

### Column Chromatography Protocol:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Load the sample onto the column.

- Elute the column with a suitable mobile phase, gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture). The selection of the mobile phase should be guided by TLC analysis to ensure good separation of the desired product from impurities.[5]  
[6]
- Collect the fractions containing the purified product and concentrate under reduced pressure.

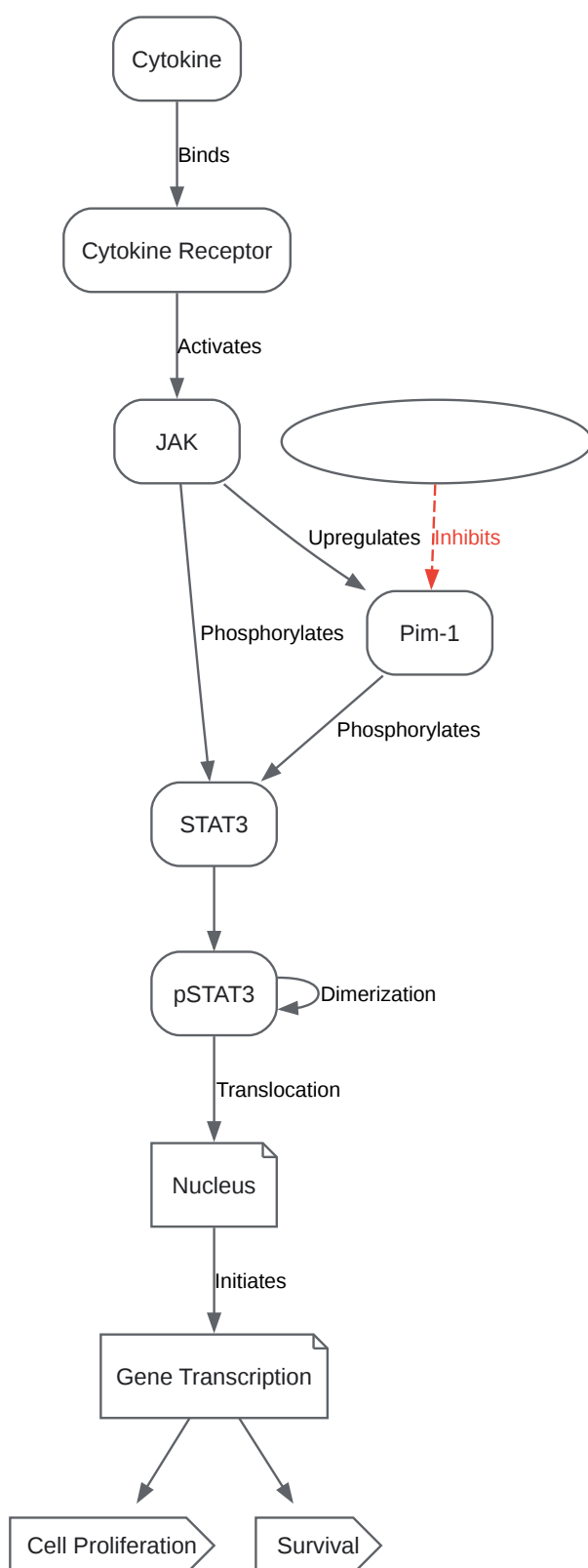
## Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

### Pim Kinase Inhibition and Downstream Signaling

Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[7] Inhibition of Pim-1 kinase by nicotinonitrile derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]

The Pim-1 kinase signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[10][11][12] Pim-1 can phosphorylate and activate STAT3, leading to the transcription of target genes involved in cell proliferation and survival. Therefore, by inhibiting Pim-1, **5-Formylnicotinonitrile** could potentially disrupt this oncogenic signaling cascade.

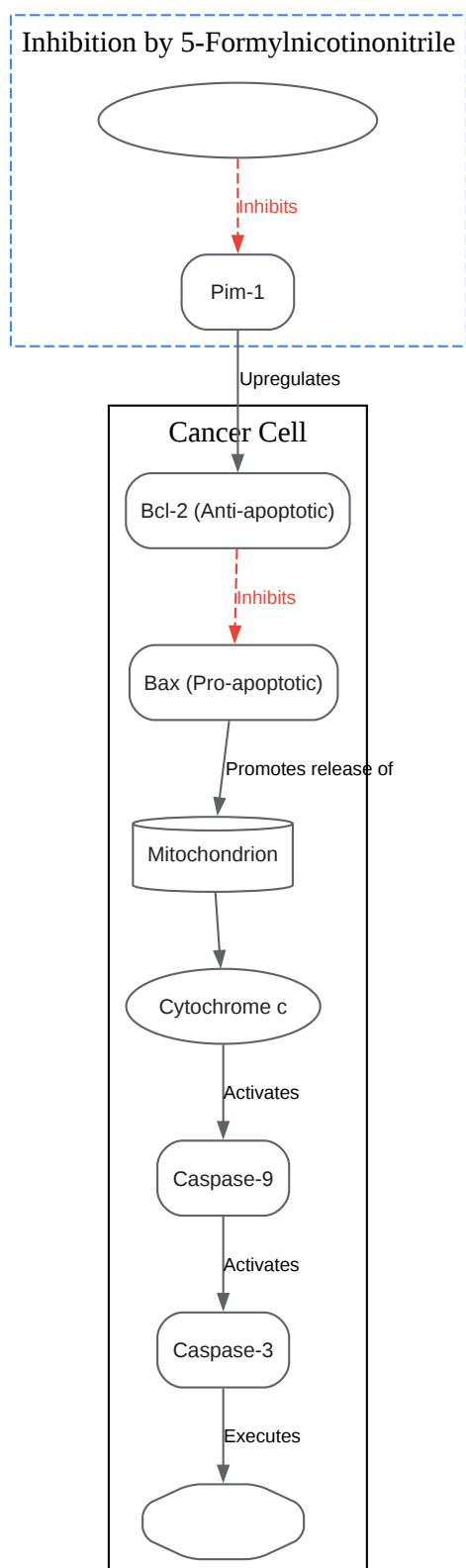


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Caption: Proposed mechanism of Pim-1/STAT3 signaling inhibition.

## Induction of Apoptosis

Inhibition of the Pim-1/STAT3 pathway by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13] Inhibition of Pim-1 can lead to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.



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Caption: Potential apoptotic signaling pathway.

## Conclusion

**5-Formylnicotinonitrile** is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, and its nicotinonitrile core is a recognized pharmacophore with activity against key cancer-related targets such as Pim kinases. Further research into the specific biological mechanisms of **5-Formylnicotinonitrile** and the development of robust synthetic and purification protocols will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising compound.

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